

An In-depth Technical Guide to 2-Cyclopentylethanamine

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Compound of Interest

Compound Name: 2-Cyclopentylethanamine

Cat. No.: B154097

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This technical guide provides a comprehensive overview of **2-Cyclopentylethanamine**, including its chemical properties, synthesis, and significant applications in the field of drug development. The information is intended for researchers, scientists, and professionals involved in medicinal chemistry and pharmaceutical sciences.

Nomenclature and Identification

The systematic IUPAC name for this compound is **2-cyclopentylethanamine**.^[1] It is a primary amine featuring a two-carbon ethyl chain attached to a cyclopentyl group.^[2]

Table 1: Synonyms and Identifiers

Identifier Type	Value
CAS Number	5763-55-3
EC Number	848-174-4
PubChem CID	5305650
Synonyms	2-Cyclopentylethylamine, Cyclopentaneethanamine, 2- Aminoethylcyclopentane, (2- Cyclopentylethyl)amine, 2-Cyclopentylethan-1- amine

A comprehensive list of synonyms is available from various chemical databases.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

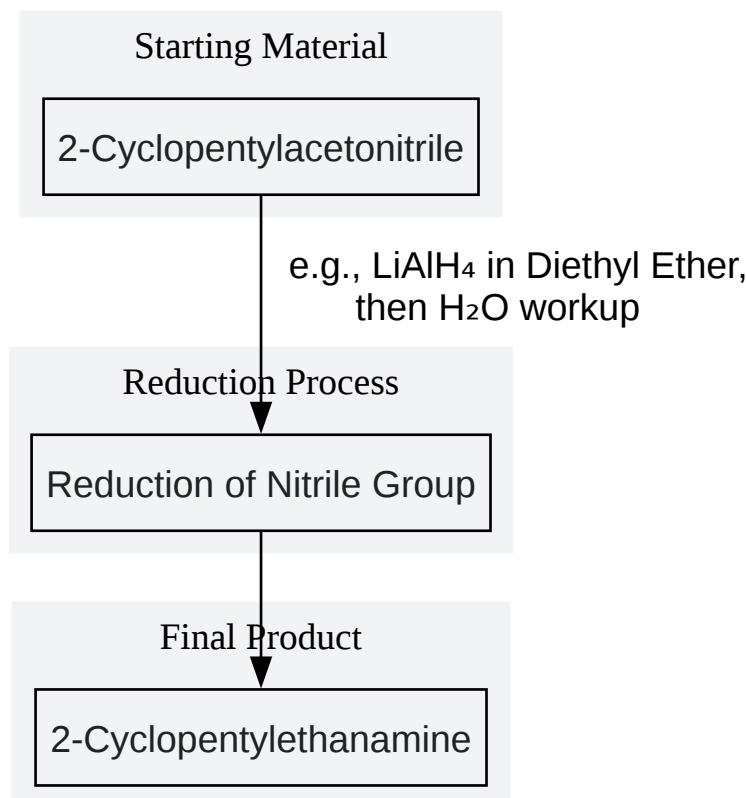
2-Cyclopentylethanamine is typically a colorless to pale yellow liquid with a characteristic amine odor.[\[2\]](#) The cyclopentyl group imparts lipophilicity, which can enhance its ability to cross biological membranes, a valuable property in drug design.[\[2\]](#) It is soluble in organic solvents and may have moderate water solubility due to the presence of the amine functional group.[\[2\]](#)

Table 2: Physicochemical Data for **2-Cyclopentylethanamine**

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ N	[3]
Molecular Weight	113.20 g/mol	[1] [4]
Boiling Point	158-159 °C	[3]
Density (Predicted)	0.871 ± 0.06 g/cm ³	[3]
pKa (Predicted)	10.72 ± 0.10	[3]
XLogP3-AA	1.8	[1]
Canonical SMILES	C1CCC(C1)CCN	[1]
InChI Key	UKPLRVAKKXWITN- UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of **2-Cyclopentylethanamine** is the reduction of its corresponding nitrile, 2-cyclopentylacetonitrile. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.



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Caption: Synthetic workflow for **2-Cyclopentylethanamine**.

Representative Experimental Protocol: Reduction of 2-Cyclopentylacetonitrile with LiAlH₄

This protocol describes a general procedure for the reduction of a nitrile to a primary amine.

Materials:

- 2-Cyclopentylacetonitrile
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether (or THF)
- Distilled water

- Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

- Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Nitrile: A solution of 2-cyclopentylacetonitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath may be required to control the initial exothermic reaction.
- Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).
- Workup (Fieser method): The reaction is carefully quenched by the sequential, dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL).
- Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are collected.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude **2-Cyclopentylethanamine** can be purified by distillation to yield the final product.

Applications in Drug Development

2-Cyclopentylethanamine serves as a crucial building block in the synthesis of pharmacologically active molecules. Its most notable application is as a reactant in the

discovery of substituted benzamides that function as allosteric modulators of the Follicle-Stimulating Hormone Receptor (FSHR).[3][5]

Follicle-Stimulating Hormone Receptor (FSHR) Allosteric Modulators

Follicle-stimulating hormone (FSH) is essential for reproduction, and its receptor (FSHR) is a key therapeutic target for treating infertility.[6] Small-molecule, orally bioavailable mimetics of FSH are sought after to improve patient convenience over injectable protein formulations.[6] Research has led to the discovery of a series of substituted benzamides, synthesized using **2-Cyclopentylethanamine**, that act as positive allosteric modulators (PAMs) of the FSHR.[6] These compounds enhance the activity of the receptor and show high selectivity against related receptors like the luteinizing hormone receptor (LHR).[6]

The general structure of these modulators involves an amide linkage formed between a substituted benzoic acid and **2-Cyclopentylethanamine**. The optimization of these benzamide derivatives has produced compounds with potent activity in primary rat granulosa cells and favorable pharmacokinetic profiles.[6]

Pharmacology and Mechanism of Action

The benzamide derivatives of **2-Cyclopentylethanamine** do not compete with the natural ligand (FSH) for its binding site.[7] Instead, they bind to an allosteric site located within the transmembrane domain (TMD) of the FSH receptor.[8][9] This binding induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades.[9] This allosteric mechanism of action is a novel approach to modulating G protein-coupled receptors (GPCRs) like the FSHR.[7]

These small-molecule allosteric modulators can lead to "biased signaling," where they preferentially activate certain downstream pathways over others, offering a potential avenue for developing drugs with more specific effects and fewer side effects.[8]

FSH Receptor Signaling Pathway

The FSH receptor is a G protein-coupled receptor primarily expressed on granulosa cells in the ovary and Sertoli cells in the testis.[10] Its activation triggers a complex network of intracellular

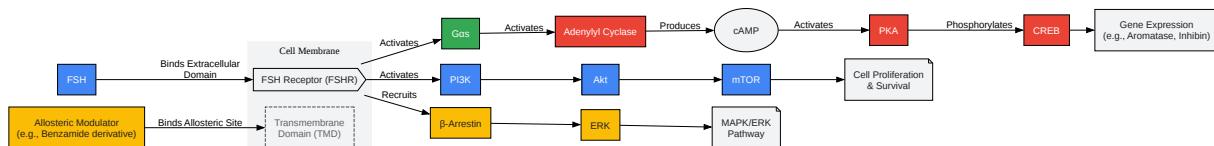
signaling pathways crucial for processes like follicular development and spermatogenesis.[\[1\]](#)
[\[10\]](#)

The canonical pathway involves the coupling of the activated receptor to the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[\[5\]](#) cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB, to regulate gene expression.[\[5\]](#)

In addition to the canonical Gαs pathway, the FSHR can activate several other signaling cascades, including:

- PI3K/Akt/mTOR pathway: Important for cell proliferation and survival.[\[10\]](#)
- MAPK/ERK pathway: Often activated via transactivation of the Epidermal Growth Factor Receptor (EGFR).[\[5\]](#)[\[10\]](#)
- β-Arrestin-dependent pathways: Involved in receptor desensitization, internalization, and G protein-independent signaling.[\[8\]](#)
- Gαq/11 coupling: Leading to the activation of phospholipase C and an increase in intracellular calcium.[\[11\]](#)

Small-molecule allosteric modulators derived from **2-Cyclopentylethanamine** bind to the transmembrane domain, influencing these signaling cascades to elicit a physiological response.

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Caption: FSH Receptor signaling pathways.

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